4H-1-Benzopyran-4-one, 2-(2-furanyl)-2,3-dihydro-
CAS No.: 3327-26-2
Cat. No.: VC15966353
Molecular Formula: C13H10O3
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3327-26-2 |
|---|---|
| Molecular Formula | C13H10O3 |
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | 2-(furan-2-yl)-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C13H10O3/c14-10-8-13(12-6-3-7-15-12)16-11-5-2-1-4-9(10)11/h1-7,13H,8H2 |
| Standard InChI Key | XBWBDAFVRLTHRA-UHFFFAOYSA-N |
| Canonical SMILES | C1C(OC2=CC=CC=C2C1=O)C3=CC=CO3 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound features a 4H-1-benzopyran-4-one skeleton, where the benzopyranone system (a fused benzene and pyrone ring) is substituted at the 2-position with a 2-furanyl group. The "2,3-dihydro" designation indicates partial saturation of the furan ring, reducing its aromaticity and introducing stereochemical complexity . Key structural attributes include:
The near-planar arrangement of the chromene and furan rings (dihedral angle: 3.8°) facilitates intramolecular interactions, while intermolecular hydrogen bonds stabilize crystal packing .
Spectral Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the structure:
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¹H NMR (CDCl₃): Signals at δ 8.23 (dd, J = 7.9 Hz) for aromatic protons, δ 5.32 (s) for the dihydrofuran methylene group, and δ 6.45–7.75 (m) for furan protons .
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¹³C NMR: Carbonyl resonance at δ 177.8 ppm (C-4), with aromatic carbons appearing between δ 110–160 ppm .
Synthesis and Reaction Pathways
Copper-Catalyzed Cyclization
A validated synthesis route involves a Cu(I)-mediated cascade reaction:
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Starting Material: Chalcone derivatives (e.g., 1a–1aa) prepared via Claisen-Schmidt condensation .
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Reaction Conditions:
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Mechanism: Oxa-Michael addition followed by oxidation yields the dihydrobenzopyranone core .
Table 1: Optimized Synthesis Parameters
| Parameter | Value |
|---|---|
| Yield | 68–92% |
| Purity (HPLC) | >95% |
| Byproducts | <5% oligomers |
Alternative Methodologies
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Ionic Liquid-Mediated Synthesis: Enhances reaction efficiency by stabilizing intermediates through hydrogen bonding .
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Microwave Assistance: Reduces reaction time to 2–4 hours but requires specialized equipment .
Physicochemical Properties
Crystallographic Analysis
X-ray diffraction reveals:
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Crystal System: Monoclinic
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Space Group: P2₁/c
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Unit Cell Parameters:
Thermal and Solubility Profiles
Pharmacological Significance
Antiproliferative Activity
Artocarpus-derived benzopyranones inhibit tyrosinase (IC₅₀: 8.7 μM) and reduce melanoma cell viability by 60% at 20 μM . While direct data on 4H-1-benzopyran-4-one, 2-(2-furanyl)-2,3-dihydro- is limited, its structural similarity suggests comparable bioactivity.
Analytical and Industrial Applications
Quality Control Metrics
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HPLC Conditions:
Material Science Applications
The planar structure and π-conjugation make it a candidate for:
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